6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
Overview
Description
DDD107498, also known as DDD 498, is a multiple-stage antimalarial agent that inhibits protein synthesis. DDD107498 demonstrates potential to address a variety of clinical needs, including single-dose treatment, transmission blocking and chemoprotection. DDD107498 was developed from a screening programme against blood-stage malaria parasites; its molecular target has been identified as translation elongation factor 2 (eEF2), which is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis. This discovery of eEF2 as a viable antimalarial drug target opens up new possibilities for drug discovery.
Scientific Research Applications
Treatment of Malaria
DDD107498 has shown significant potential in the treatment of malaria. It can treat malaria with a single dose costing less than $1 . The compound is effective against parasites resistant to current drugs . It has remarkable potency, oral bioavailability, and a long half-life in malaria mouse models across multiple life cycle stages .
Curing Blood Stream Infection
The compound has shown the ability to cure bloodstream infections. This is particularly important in the context of malaria, where the parasite infects the blood cells .
Prevention of Malaria
DDD107498 has demonstrated chemoprotective properties, meaning it can prevent disease development. This is crucial in areas where malaria is endemic, as it could potentially be used as a prophylactic treatment .
Transmission-Blocking Activity
The compound has crucial transmission-blocking activity. This means that it can prevent the transmission of malaria, which is a key factor in controlling and eventually eradicating the disease .
Treatment of Drug-Resistant Parasites
DDD107498 is effective against parasites resistant to current drugs. This is a significant advantage, as resistance to antimalarial drugs is a major challenge in the fight against malaria .
Novel Mode of Action
DDD107498 acts through inhibition of protein synthesis, with parasite translation elongation factor eEF2 as its target . After treatment with DDD107498 and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die . This novel mode of action is one that parasites will not have had a chance to develop resistance to, making it a very attractive prospect for further development .
Affordability
The compound can be produced at a cost within MMV’s goal of $1 per treatment, making it affordable in lower-income countries .
Potential for Further Development
Given its effectiveness against multiple life-cycle stages of the Plasmodium parasite, good pharmacokinetic properties, and an acceptable safety profile , DDD107498 holds great promise for further development as a potent antimalarial agent .
Mechanism of Action
Target of Action
The primary target of DDD107498 is the parasite translation elongation factor eEF2 . This protein is responsible for the GTP-dependent translocation of the ribosome along messenger RNA, and is essential for protein synthesis .
Mode of Action
DDD107498 acts through the inhibition of protein synthesis . Specifically, it inhibits the function of the parasite translation elongation factor eEF2 . After treatment with DDD107498 and consequent inhibition of eEF2, the parasites cannot make essential proteins, and die .
Biochemical Pathways
The affected pathway is the protein synthesis pathway of the Plasmodium parasite . By inhibiting eEF2, DDD107498 disrupts the GTP-dependent translocation of the ribosome along the messenger RNA, which is a crucial step in protein synthesis . This leads to the death of the parasite as it cannot produce the essential proteins needed for its survival .
Pharmacokinetics
DDD107498 has excellent pharmacokinetic properties . It has good oral bioavailability, which is an important prerequisite for use in resource-poor settings . It also has a long plasma half-life, which is important for single-dose treatment and chemoprotection .
Result of Action
The result of DDD107498’s action is the death of the Plasmodium parasite . By inhibiting the function of eEF2 and thereby disrupting protein synthesis, the parasite is unable to produce essential proteins, leading to its death . This makes DDD107498 effective against parasites resistant to current drugs .
Action Environment
The action of DDD107498 is influenced by the environment within the host organism. It has been shown to be effective against multiple life-cycle stages of the Plasmodium parasite . It can cure bloodstream infection, block transmission, and even prevent infection in the first place . The compound is currently being tested in combination studies in human volunteers .
properties
IUPAC Name |
6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUHBSJOJMZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)CN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1469439-69-7 | |
Record name | M-5717 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1469439697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CABAMIQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3OC1CU1F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.